molecular formula C17H15N3O3S B2440698 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide CAS No. 1797351-94-0

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide

Cat. No.: B2440698
CAS No.: 1797351-94-0
M. Wt: 341.39
InChI Key: GFPGZNXSGUSTEK-UHFFFAOYSA-N
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Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-17(12-5-6-24-11-12)19-13-7-18-20(8-13)9-14-10-22-15-3-1-2-4-16(15)23-14/h1-8,11,14H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPGZNXSGUSTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C23H21N3O3S
  • Molecular Weight : 421.49 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds containing pyrazole and thiophene moieties exhibit a range of biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects on various cancer cell lines. Studies have highlighted their role in inhibiting BRAF(V600E), a common mutation in melanoma .
  • Anti-inflammatory Properties : Several derivatives demonstrate the ability to reduce inflammation by inhibiting nitric oxide (NO) production and pro-inflammatory cytokines such as TNF-alpha .
  • Antimicrobial Effects : Some pyrazole derivatives have exhibited notable antibacterial and antifungal activities against various pathogens .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Modifications on the thiophene and pyrazole rings can significantly affect potency and selectivity against specific targets.
  • Hydrogen Bonding : The presence of functional groups capable of forming hydrogen bonds enhances binding affinity to biological targets .
  • Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to target proteins involved in cancer progression and inflammation .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antitumor Activity :
    • A study synthesized a series of pyrazole derivatives and tested their efficacy against BRAF(V600E) mutant melanoma cells. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
  • Anti-inflammatory Activity :
    • Another research focused on the anti-inflammatory potential of pyrazole derivatives, demonstrating that specific compounds could inhibit LPS-induced NO production in macrophages, suggesting a mechanism for their anti-inflammatory effects .
  • Antimicrobial Testing :
    • A series of pyrazole-based compounds were evaluated for their antimicrobial properties against various fungal strains. Results showed that some derivatives had superior activity compared to established antifungal agents .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassKey Findings
AntitumorPyrazole DerivativesInhibition of BRAF(V600E) in melanoma cells
Anti-inflammatoryPyrazole DerivativesReduced NO production in LPS-stimulated macrophages
AntimicrobialPyrazole DerivativesEffective against several phytopathogenic fungi

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with the pyrazole structure, including N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide, exhibit significant anticancer activity. In vitro studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the compound's ability to interact with Poly(ADP-ribose) polymerase (PARP) suggests a mechanism for enhancing the efficacy of chemotherapy agents by promoting cancer cell apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains and fungi. Studies have shown that certain modifications to the pyrazole framework can enhance its potency against pathogens, making it a candidate for developing new antimicrobial agents .

Synthesis of Pyrazole Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions : Utilizing various aldehydes and hydrazines to form the pyrazole ring.
  • Functionalization : Modifying the thiophene and dioxin moieties through electrophilic substitution reactions to enhance biological activity.

These synthetic strategies allow for the customization of the compound's properties, facilitating the exploration of structure-activity relationships (SAR) in medicinal chemistry .

Anti-inflammatory Agents

Given the structural similarities with known non-steroidal anti-inflammatory drugs (NSAIDs), this compound shows promise as an anti-inflammatory agent. Studies on related compounds suggest that they may inhibit cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes .

Neuroprotective Effects

Emerging evidence points towards neuroprotective effects associated with pyrazole derivatives. By modulating neurotransmitter systems and reducing oxidative stress in neuronal cells, these compounds could potentially serve as therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study: Anticancer Activity

A study conducted on a series of pyrazole derivatives demonstrated that modifications at the 4-position significantly enhanced anticancer activity against various cancer cell lines (e.g., MCF7 breast cancer cells). The compound showed IC50 values comparable to established chemotherapeutics .

Case Study: Antimicrobial Efficacy

In a comparative analysis of several pyrazole derivatives, this compound exhibited superior activity against Candida albicans compared to traditional antifungal agents, suggesting its potential as a lead compound for further development .

Q & A

Q. What are the standard synthetic routes for N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide?

  • Methodological Answer : The synthesis typically involves alkylation of pyrazole intermediates. For example, a similar protocol involves reacting a pyrazole-thiol derivative (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with a chloromethyl-dihydrobenzodioxin derivative in the presence of a base like K₂CO₃ in DMF at room temperature . The reaction is monitored via TLC, and purification is achieved through column chromatography. Adjusting the molar ratio of reactants (e.g., 1:1.1 for thiol:alkylating agent) and optimizing solvent polarity can improve yields.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Thin-Layer Chromatography (TLC) : Used to monitor reaction progress (e.g., hexane/ethyl acetate mixtures as mobile phase) .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with pyrazole protons appearing as singlets (δ 7.5–8.5 ppm) and dihydrobenzodioxin methylene groups as triplets (δ 4.2–4.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What functional groups in this compound influence its reactivity and biological activity?

  • Methodological Answer :
  • The pyrazole ring participates in hydrogen bonding and π-π stacking, critical for target binding.
  • The thiophene-3-carboxamide moiety enhances solubility and mediates interactions with enzymes (e.g., kinases) .
  • The dihydrobenzodioxin group contributes to lipophilicity, affecting membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in alkylation steps .
  • Temperature Control : Slow addition of reagents at 0–5°C minimizes side reactions (e.g., over-alkylation) .
  • Base Strength : Use of weaker bases (e.g., NaHCO₃) instead of K₂CO₃ may reduce hydrolysis of sensitive intermediates .

Q. How should researchers address contradictions in reported biological activity data for similar pyrazole-carboxamide derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Validate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or polymorphic differences .
  • Meta-Analysis : Compare datasets across studies using tools like molecular docking to identify consensus targets (e.g., COX-2 or EGFR kinases) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3H6) to map binding poses .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess entropy-driven binding .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the pyrazole (e.g., replace methyl with trifluoromethyl) and dihydrobenzodioxin (e.g., halogenation) .
  • Bioassay Panels : Test analogs against diverse targets (e.g., cancer cell lines, bacterial strains) using dose-response curves (IC₅₀/EC₅₀ determination) .
  • Crystallographic Analysis : Resolve co-crystal structures to identify critical binding interactions (e.g., hydrogen bonds with Ser530 in COX-2) .

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